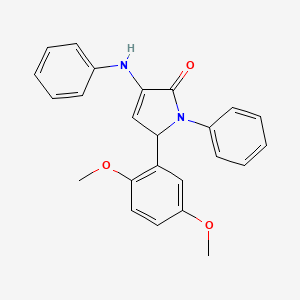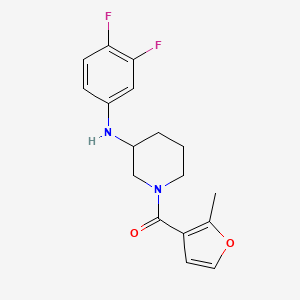![molecular formula C16H24Cl2N2O2 B5124989 1-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B5124989.png)
1-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine is an organic compound that belongs to the class of piperazines This compound is characterized by its complex structure, which includes a dichloromethylphenoxy group, an ethoxyethyl chain, and a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine typically involves multiple steps. One common method starts with the reaction of 2,4-dichloro-6-methylphenol with ethylene oxide to form 2-(2,4-dichloro-6-methylphenoxy)ethanol. This intermediate is then reacted with 2-chloroethyl ether to produce 2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethanol. Finally, this compound is reacted with 4-methylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
1-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine
- 1-[2-[2-(2,4-Dichloro-5-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine
Uniqueness
1-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine is unique due to the presence of the 2,4-dichloro-6-methylphenoxy group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
1-[2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24Cl2N2O2/c1-13-11-14(17)12-15(18)16(13)22-10-9-21-8-7-20-5-3-19(2)4-6-20/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNSLJNYUZVJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOCCN2CCN(CC2)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Propan-2-yl [(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetate](/img/structure/B5124906.png)


![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B5124918.png)
![N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5124920.png)
![6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5124926.png)

![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5124938.png)
![6-Amino-5-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-(4-methoxyphenyl)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B5124953.png)
![2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5124955.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B5124957.png)
![8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5124975.png)

![N-[4-(dimethylamino)phenyl]-4-propoxybenzamide](/img/structure/B5124994.png)
